N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
Description
N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl bridge connecting two distinct substituents: a 2-chlorophenyl group at the N1 position and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group at the N2 position. The presence of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) and hydrogen-bonding moieties (e.g., hydroxyl) in its structure may influence its solubility, metabolic stability, and target-binding affinity .
For instance, the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the hydroxyl group may participate in hydrogen bonding with biological targets .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-12-8-4-5-9-13(12)23-15(25)14(24)22-10-16(26,17(19,20)21)11-6-2-1-3-7-11/h1-9,26H,10H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIVLFCCBZDWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a chlorobenzyl group and a trifluoromethyl moiety enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClF3N2O3, with a molecular weight of 386.8 g/mol. The trifluoromethyl group is particularly noteworthy as it can improve binding affinity to biological targets due to its electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClF3N2O3 |
| Molecular Weight | 386.8 g/mol |
| CAS Number | 1351602-08-8 |
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : The chlorophenyl ring may enhance interactions with microbial targets.
- Anti-inflammatory Properties : Compounds containing hydroxyl groups are frequently associated with anti-inflammatory effects.
- Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The trifluoromethyl group can increase lipophilicity, aiding in cellular uptake and enhancing biological activity through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.
- Receptor Binding : The unique electronic properties of the trifluoromethyl group may facilitate stronger binding to target proteins.
Case Studies and Research Findings
- Anticonvulsant Activity : A related compound demonstrated potent anticonvulsant activity in animal models without significant side effects on blood pressure or heart rate . This suggests that this compound may also possess similar pharmacological properties.
- Anesthetic Effects : Analogues of this compound have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane significantly, indicating potential use as an anesthetic agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(trifluoromethyl)oxalamide | Chlorobenzene and trifluoromethyl | Antimicrobial properties reported |
| N1-(benzyl)-N2-(trifluoroacetyl)oxalamide | Benzyl substituent with trifluoroacetyl | Potential anticancer activity |
| N1-(4-fluorobenzyl)-N2-(hydroxy)oxalamide | Fluorinated benzene and hydroxyl group | Anti-inflammatory effects observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:
Structural and Physicochemical Properties
*Estimated based on structural similarity to .
†Molecular weight inferred from .
‡Molecular weight calculated from LC-MS data in .
Key Differentiators
- Trifluoromethyl vs.
- Chlorophenyl Position : The 2-chlorophenyl substituent in the target may sterically hinder interactions compared to 3- or 4-substituted chlorophenyls ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
